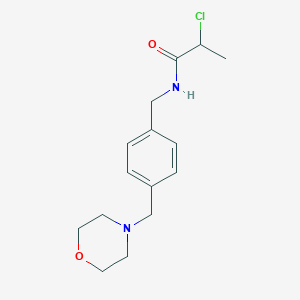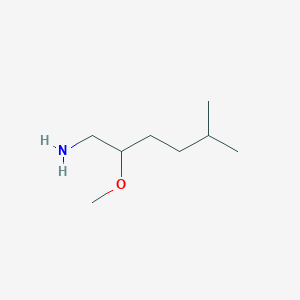
1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Br2F2O It is a brominated aromatic compound that features both bromomethyl and difluoromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-3-(difluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further bromination or nitration.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Electrophilic Aromatic Substitution: Bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Polybrominated or nitro-substituted benzene derivatives.
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and difluoromethoxy groups. These groups can interact with nucleophiles and electrophiles, facilitating the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethoxy substituents, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene
- 1-Bromo-2-(bromomethyl)-5-(difluoromethoxy)benzene
- 1-Bromo-2-(bromomethyl)-3-(methoxy)benzene
Uniqueness
1-Bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromomethyl and difluoromethoxy groups on the benzene ring provides a combination of steric and electronic effects that can be exploited in various chemical transformations and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6Br2F2O |
|---|---|
Molecular Weight |
315.94 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6Br2F2O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
NMGPIHODSBCQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)

![Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B13322374.png)
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)


